![molecular formula C20H28N2O4 B2390286 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide CAS No. 896303-44-9](/img/structure/B2390286.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

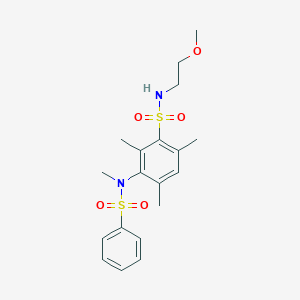

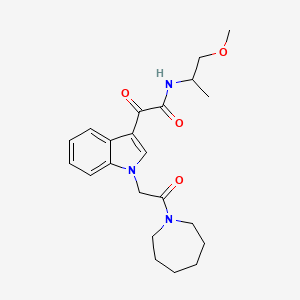

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide is a useful research compound. Its molecular formula is C20H28N2O4 and its molecular weight is 360.454. The purity is usually 95%.

BenchChem offers high-quality N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-propylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Growth Regulation

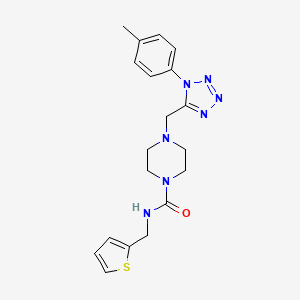

Grossmann (1990) explored the application of plant growth retardants, including compounds with structural motifs similar to the one , in physiological research. These retardants, acting as inhibitors of cytochrome P-450 dependent monooxygenases, provide insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols, thus affecting cell division, cell elongation, and senescence (Grossmann, 1990).

Antibacterial Agents

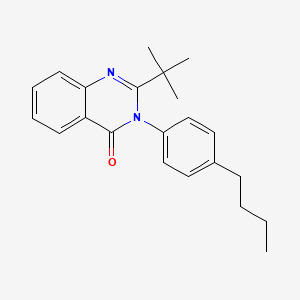

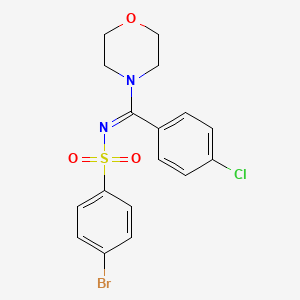

Abbasi et al. (2016) investigated the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety, a structural component reminiscent of the compound . These synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Anti-breast Cancer Activity

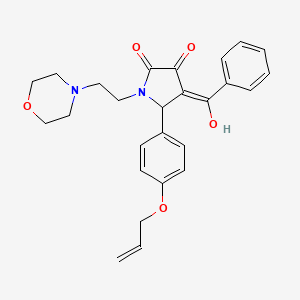

Marcos et al. (2021) designed and synthesized novel compounds targeting breast cancer, utilizing mixed polymeric micelles to increase water solubility and improve antiproliferative properties. This study highlights the potential for similar compounds to be used in cancer treatment through novel drug delivery systems (Marcos et al., 2021).

Synthesis and Characterization of Novel Compounds

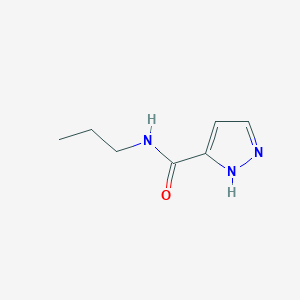

Qi et al. (2009) focused on synthesizing and characterizing polybenzoxazine with phenylnitrile functional groups, indicating the potential for compounds with similar structural elements to contribute to advancements in material sciences through improved thermal stability and dynamic mechanical properties (Qi et al., 2009).

Mechanism of Action

Target of Action

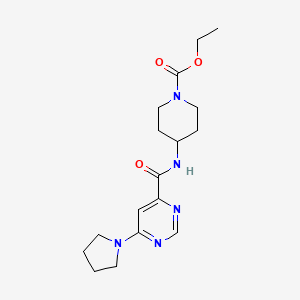

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The affected biochemical pathway is the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine. By inhibiting cholinesterase enzymes, this compound affects the cholinergic pathway by increasing the concentration of acetylcholine .

Pharmacokinetics

It’s known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

The result of the compound’s action is an increased concentration of acetylcholine in the nervous system due to the inhibition of cholinesterase enzymes . This can lead to various effects, depending on the specific context within the body. For example, in the context of Alzheimer’s disease, increasing acetylcholine levels can help improve cognitive function.

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-3-5-14(6-4-2)20(24)21-15-11-19(23)22(13-15)16-7-8-17-18(12-16)26-10-9-25-17/h7-8,12,14-15H,3-6,9-11,13H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMIDTXUPBDIIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)

![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2390222.png)

![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)